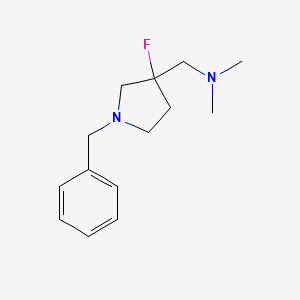
1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine is a chemical compound with the molecular formula C14H21FN2 and a molecular weight of 236.33 g/mol. This compound is characterized by the presence of a fluorine atom on the pyrrolidine ring, which is further substituted with a benzyl group and a dimethylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-benzyl-3-fluoropyrrolidine.
Reaction with Dimethylamine: The 1-benzyl-3-fluoropyrrolidine is then reacted with dimethylamine under controlled conditions to yield the final product.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups.
Scientific Research Applications
1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Indole Derivatives: Compounds containing an indole ring, which can exhibit similar biological activities.
Uniqueness
1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H21FN2 |
|---|---|
Molecular Weight |
236.33 g/mol |
IUPAC Name |
1-(1-benzyl-3-fluoropyrrolidin-3-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C14H21FN2/c1-16(2)11-14(15)8-9-17(12-14)10-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
InChI Key |
XSUCJUFRUZLKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1(CCN(C1)CC2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















